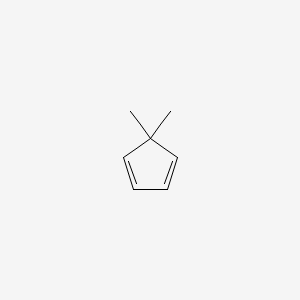1,3-Cyclopentadiene, 5,5-dimethyl-
CAS No.: 4125-18-2
Cat. No.: VC17983365
Molecular Formula: C7H10
Molecular Weight: 94.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4125-18-2 |
|---|---|
| Molecular Formula | C7H10 |
| Molecular Weight | 94.15 g/mol |
| IUPAC Name | 5,5-dimethylcyclopenta-1,3-diene |
| Standard InChI | InChI=1S/C7H10/c1-7(2)5-3-4-6-7/h3-6H,1-2H3 |
| Standard InChI Key | QWJWPDHACGGABF-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C=CC=C1)C |
Introduction
Molecular Structure and Identification
1,3-Cyclopentadiene, 5,5-dimethyl- (C₇H₁₀) features a five-membered ring with conjugated double bonds at the 1,3-positions and geminal methyl groups at carbon 5 (Figure 1). The molecular weight is 94.15 g/mol, and its IUPAC name is 5,5-dimethylcyclopenta-1,3-diene . Key identifiers include:
The planar cyclopentadiene core is distorted by hyperconjugative interactions between the π-system and the C5–CH₃ σ-bonds, leading to partial aromaticity in the ground state .
Thermodynamic and Physical Properties
Experimental and computed thermodynamic data for 5,5-dimethylcyclopentadiene are summarized below:
The compound exhibits moderate hydrophobicity (XLogP3-AA = 2.7) and a boiling point estimated at 130–135°C . Its resistance to dimerization, even at 200°C, contrasts sharply with unsubstituted cyclopentadiene, which dimerizes within hours at room temperature .
Reactivity and Kinetic Behavior
Diels-Alder Reactivity
5,5-Dimethylcyclopentadiene participates in Diels-Alder reactions but exhibits significantly reduced reactivity compared to non-geminal analogs. For example, geminal dimethylation of 1,2,3,4-tetramethylcyclopentadiene decreases reactivity toward maleimide by 954-fold . Computational studies attribute this to geminal repulsion in the transition state rather than steric clashes with the dienophile :
-
The methyl groups increase torsional strain during the formation of the bicyclic transition state.
-
Hyperconjugative antiaromaticity in the ground state further destabilizes the reaction pathway .
Dimerization Resistance
Unlike cyclopentadiene, which dimerizes exothermically (ΔrH° = -50.9 kcal/mol) , 5,5-dimethylcyclopentadiene shows no tendency to form dicyclopentadiene even under thermal stress. This stability arises from:
-
Steric hindrance from the methyl groups, which disrupt orbital alignment for [4+2] cycloaddition .
-
Electronic effects: Hyperconjugation with the methyl σ-bonds stabilizes the monomeric form .
Applications in Materials Science
The compound’s stability and tunable reactivity make it valuable in polymer chemistry. For instance:
-
Organic Thin-Film Transistors: A copolymer of 5,5-dimethylcyclopentadiene and diketopyrrolopyrrole (DPP) synthesized via room-temperature Suzuki polymerization demonstrates high hole mobility (>1.0 cm²/V·s) despite a large π-π stacking distance (4.26 Å) . The methyl groups enhance solubility and processability without compromising charge transport .
-
Click Chemistry: While its Diels-Alder reactivity is subdued, the monomer’s resistance to side reactions (e.g., dimerization) enables precise functionalization in multi-step syntheses .
Natural Occurrence and Synthesis
5,5-Dimethylcyclopentadiene has been reported in Artemisia baldshuanica, though its biological role remains unclear . Laboratory synthesis typically involves:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume